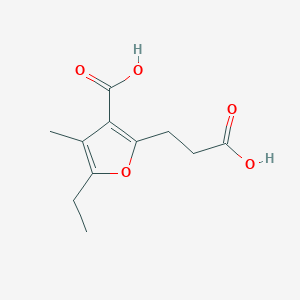

3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

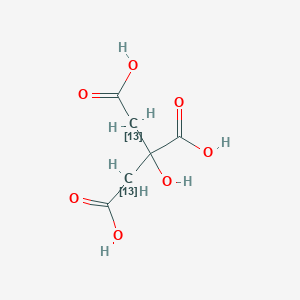

3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid (CMPF) is a naturally occurring metabolite found in human urine. It belongs to the family of furan fatty acids and is known for its unique chemical structure and biological properties. CMPF has been of great interest to researchers due to its potential therapeutic applications in several diseases.

Mecanismo De Acción

The exact mechanism of action of 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid is not fully understood. However, it has been suggested that 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid may act through the activation of the peroxisome proliferator-activated receptor (PPAR) family of transcription factors. PPARs play a crucial role in regulating lipid and glucose metabolism, and their activation has been shown to improve insulin sensitivity and reduce inflammation.

Biochemical and Physiological Effects:

3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid has also been shown to improve insulin sensitivity by increasing glucose uptake in skeletal muscle cells. In addition, 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid has been found to regulate lipid metabolism by reducing the expression of genes involved in lipogenesis and increasing the expression of genes involved in fatty acid oxidation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid has several advantages for lab experiments. It is a naturally occurring metabolite, which makes it easy to obtain and study. It is also stable and can be stored for long periods without degradation. However, there are also some limitations to using 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid in lab experiments. Its low solubility in water can make it difficult to work with, and its potential toxicity at high concentrations needs to be carefully monitored.

Direcciones Futuras

There are several future directions for research on 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid. One area of interest is its potential therapeutic applications in cancer. 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to explore its potential as an anti-cancer agent. Another area of interest is the role of 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid in the gut microbiome. Recent studies have suggested that 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid may have a beneficial effect on gut health by modulating the gut microbiome. Further research is needed to understand the mechanisms underlying this effect and its potential therapeutic applications. Finally, the development of new synthetic methods for 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid could lead to the production of novel analogs with improved biological properties.

Métodos De Síntesis

3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid can be synthesized by the oxidation of linoleic acid, which is a polyunsaturated fatty acid found in many vegetable oils. The oxidation process can be carried out using a variety of chemical agents such as potassium permanganate, ozone, or singlet oxygen. Alternatively, 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid can be obtained from the hydrolysis of 3-carboxy-4-methyl-5-ethylfuran-2-propionic acid lactone, which is a natural product found in some plants.

Aplicaciones Científicas De Investigación

3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid has been extensively studied for its potential therapeutic applications in several diseases such as diabetes, obesity, and cardiovascular diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-diabetic properties. 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid has also been found to regulate lipid metabolism and improve insulin sensitivity in animal models.

Propiedades

Número CAS |

115084-30-5 |

|---|---|

Nombre del producto |

3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid |

Fórmula molecular |

C11H14O5 |

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

2-(2-carboxyethyl)-5-ethyl-4-methylfuran-3-carboxylic acid |

InChI |

InChI=1S/C11H14O5/c1-3-7-6(2)10(11(14)15)8(16-7)4-5-9(12)13/h3-5H2,1-2H3,(H,12,13)(H,14,15) |

Clave InChI |

LOHNKCJVXLFVMW-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |

SMILES canónico |

CCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |

Sinónimos |

3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid 3-CMEFP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)

![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)